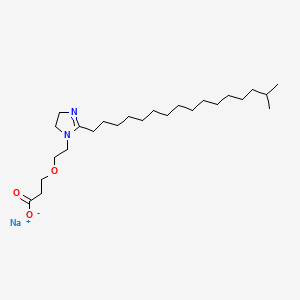
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate is a complex organic compound with a unique structure that includes an imidazole ring and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the long alkyl chain and the ethoxypropionate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring or the alkyl chain.
Reduction: This reaction can reduce any oxidized functional groups present in the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or a component in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or other biomolecules, while the long alkyl chain can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with long alkyl chains, such as:
- Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)acetate
- Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)butyrate
Uniqueness
What sets Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
97158-48-0 |
|---|---|
Molecular Formula |
C25H47N2NaO3 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
sodium;3-[2-[2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H48N2O3.Na/c1-23(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24-26-18-19-27(24)20-22-30-21-17-25(28)29;/h23H,3-22H2,1-2H3,(H,28,29);/q;+1/p-1 |
InChI Key |
FSCRJUUIABKBCD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















